![molecular formula C13H18N2O2S B7528548 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone
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Overview
Description
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone, also known as HMS, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various areas of research.
Mechanism of Action
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone acts by inhibiting the reuptake of serotonin in the brain, leading to an increase in serotonin levels. This results in the activation of 5-HT1A receptors, which play a crucial role in regulating mood, anxiety, and stress. The activation of these receptors leads to a decrease in the release of stress hormones such as cortisol, which is associated with anxiety and depression.
Biochemical and Physiological Effects:
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. It has also been found to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it an attractive candidate for studying the role of serotonin in various diseases. However, one of the limitations of using 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone is its relatively low potency compared to other SSRIs. This may limit its use in certain experiments where high potency is required.
Future Directions
There are several future directions for research on 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone. One area of research is the development of more potent derivatives of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone that can be used in the treatment of mood disorders. Another area of research is the study of the effects of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, the role of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease warrants further investigation.
Conclusion:
In conclusion, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone is a promising compound that has shown potential in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone and its derivatives.
Synthesis Methods
The synthesis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone involves the reaction of 4-(4-Hydroxyphenyl)piperazine with 2-chloroethyl methyl sulfide in the presence of a base. The reaction results in the formation of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone has been studied extensively for its potential therapeutic uses. It has shown promising results in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This makes it an attractive candidate for the treatment of mood disorders.
properties
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-18-10-13(17)15-8-6-14(7-9-15)11-2-4-12(16)5-3-11/h2-5,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYZPVVSCYXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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